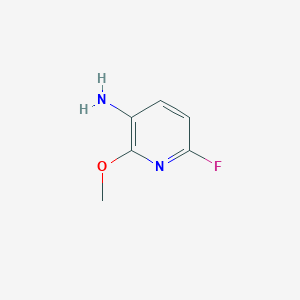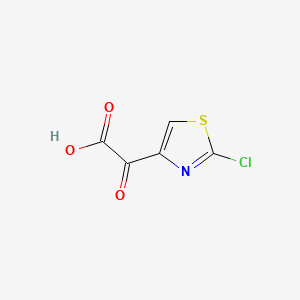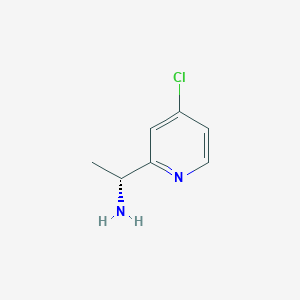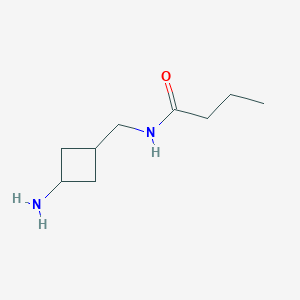
lithium(1+)4-chloro-1H-1,3-benzodiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 4-chloro-1H-1,3-benzodiazole-2-carboxylate is a chemical compound that belongs to the class of benzodiazole derivatives Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a lithium ion, a chloro substituent at the 4-position, and a carboxylate group at the 2-position of the benzodiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 4-chloro-1H-1,3-benzodiazole-2-carboxylate typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 4-chloro-1H-1,3-benzodiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzodiazole ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines can be used for nucleophilic substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino-benzodiazole derivative .
Applications De Recherche Scientifique
Lithium(1+) 4-chloro-1H-1,3-benzodiazole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mécanisme D'action
The mechanism of action of lithium(1+) 4-chloro-1H-1,3-benzodiazole-2-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific target .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-1,3-benzodiazole-2-carboxylate: Similar structure but with a bromo substituent instead of chloro.
1-Methyl-1H-1,3-benzodiazole-2-carboxylate: Similar structure but with a methyl group instead of chloro.
Uniqueness
Lithium(1+) 4-chloro-1H-1,3-benzodiazole-2-carboxylate is unique due to the presence of the lithium ion, which can impart distinct electronic properties and reactivity compared to other benzodiazole derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics .
Propriétés
Formule moléculaire |
C8H4ClLiN2O2 |
|---|---|
Poids moléculaire |
202.5 g/mol |
Nom IUPAC |
lithium;4-chloro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2.Li/c9-4-2-1-3-5-6(4)11-7(10-5)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1 |
Clé InChI |
OBVCXFKFVVAQAQ-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CC2=C(C(=C1)Cl)N=C(N2)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid](/img/structure/B15311950.png)



![tert-butylN-[2-(3-aminopropoxy)ethyl]carbamatehydrochloride](/img/structure/B15311968.png)


![3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride](/img/structure/B15311990.png)



